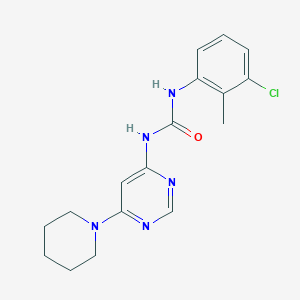
1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Chloro-2-methylphenyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as CMPU and has been the subject of extensive research in recent years.
Mecanismo De Acción
CMPU exerts its effects by modulating the activity of ionotropic glutamate receptors and protein kinases. In particular, CMPU has been shown to selectively inhibit the activity of the GluK1 subunit of ionotropic glutamate receptors, which are involved in the regulation of synaptic transmission and plasticity. CMPU also inhibits the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
CMPU has been shown to have a number of biochemical and physiological effects, including modulation of synaptic transmission and plasticity, inhibition of cancer cell growth and survival, and modulation of inflammatory responses. In particular, CMPU has been shown to reduce the release of pro-inflammatory cytokines, which are involved in the pathogenesis of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CMPU has several advantages for lab experiments, including high purity, high yield, and selective inhibition of ionotropic glutamate receptors and protein kinases. However, there are also some limitations to using CMPU in lab experiments, including its potential toxicity, limited solubility in aqueous solutions, and potential off-target effects.
Direcciones Futuras
There are several potential future directions for research on CMPU, including:
1. Development of new drugs based on CMPU with improved efficacy and safety profiles.
2. Investigation of the role of CMPU in the regulation of synaptic transmission and plasticity in various neurological disorders.
3. Investigation of the potential of CMPU as a therapeutic agent for the treatment of cancer.
4. Investigation of the potential of CMPU as an anti-inflammatory agent for the treatment of various inflammatory diseases.
5. Investigation of the potential of CMPU as a tool for studying the role of ionotropic glutamate receptors and protein kinases in various physiological and pathological processes.
In conclusion, CMPU is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of CMPU have been discussed in this paper. Further research on CMPU is needed to fully understand its potential applications and limitations.
Métodos De Síntesis
The synthesis of CMPU involves the reaction between 3-chloro-2-methylphenyl isocyanate and 6-(piperidin-1-yl)pyrimidin-4-amine. The reaction is carried out in the presence of a suitable solvent and a catalyst. The yield of CMPU is typically high, and the purity can be improved through various purification techniques.
Aplicaciones Científicas De Investigación
CMPU has been extensively studied for its potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CMPU has been shown to modulate the activity of ionotropic glutamate receptors, which are involved in synaptic transmission and plasticity. In cancer research, CMPU has been studied for its potential to inhibit the activity of protein kinases, which are involved in cell signaling pathways that promote cancer cell growth and survival. In drug discovery, CMPU has been used as a lead compound to develop new drugs with improved efficacy and safety profiles.
Propiedades
IUPAC Name |
1-(3-chloro-2-methylphenyl)-3-(6-piperidin-1-ylpyrimidin-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5O/c1-12-13(18)6-5-7-14(12)21-17(24)22-15-10-16(20-11-19-15)23-8-3-2-4-9-23/h5-7,10-11H,2-4,8-9H2,1H3,(H2,19,20,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMAOVYZOIUIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)NC2=CC(=NC=N2)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorobenzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2793880.png)
![4-ethoxy-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2793882.png)
![ethyl 2-(8-(2,5-dimethoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2793884.png)
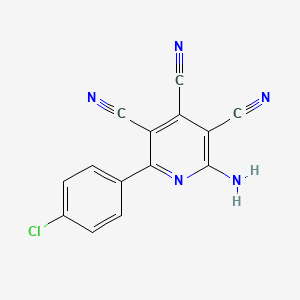
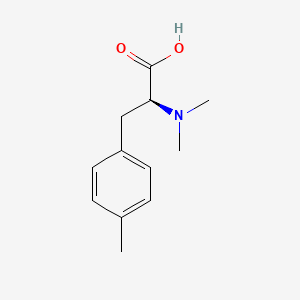
![6-Oxa-2-azaspiro[3.4]octan-7-ylmethanol;hydrochloride](/img/structure/B2793893.png)
![methyl 2-(4-(3-chlorophenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)acetate](/img/structure/B2793895.png)
![N-{1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}cyclopropanesulfonamide](/img/structure/B2793896.png)
![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-phenylacetamide](/img/structure/B2793897.png)
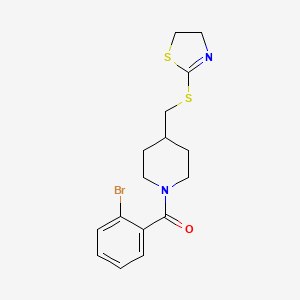
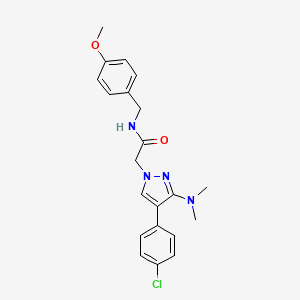
![N-(1-cyanocyclohexyl)-2-[4-(6-methoxynaphthalen-2-yl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2793901.png)

![3-(2,6-Dimethylphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2793903.png)